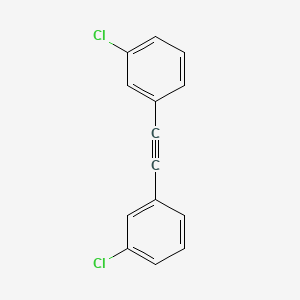

3,3'-Dichlorodiphenylacetylene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-[2-(3-chlorophenyl)ethynyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFPCVJNPSZBQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C#CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 3,3 Dichlorodiphenylacetylene

Reactivity of the Acetylene (B1199291) Moiety

The acetylene unit in 3,3'-Dichlorodiphenylacetylene is a region of high electron density, making it susceptible to various addition and cycloaddition reactions.

Cycloaddition reactions involve the concerted formation of a cyclic molecule from two or more unsaturated molecules. libretexts.orgchadsprep.com The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example used to form six-membered rings. libretexts.orgnih.govencyclopedia.pub Alkynes like this compound can act as dienophiles in these reactions. libretexts.org

A particularly significant application of cycloaddition chemistry involving alkynes is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". researchgate.net This type of [3+2] cycloaddition is characterized by its high efficiency, selectivity, and mild reaction conditions. researchgate.netnih.gov While specific studies on the use of this compound in click chemistry for polymer scaffolds are not prevalent in the provided search results, the general principles of click chemistry are highly relevant. This methodology is widely employed to create functional polymeric materials for applications such as tissue engineering and drug delivery. nih.govkinampark.comfrontiersin.org The alkyne functionality serves as a "handle" for attaching other molecules or polymer chains. researchgate.netnih.gov

Table 1: Examples of Click Chemistry Reactions in Polymer Science

| Reaction Type | Reactants | Catalyst | Application |

|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Alkyne, Azide | Copper(I) | Hydrogel formation, surface functionalization frontiersin.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne, Azide | None | Bio-conjugation in living systems |

The electron-rich triple bond of this compound can undergo both electrophilic and nucleophilic additions.

Electrophilic Addition: Electrophiles are attracted to the π-electron cloud of the alkyne. slideshare.net The reaction of alkynes with electrophilic reagents can be slower than with alkenes, partly because the sp-hybridized carbons of the alkyne hold the π-electrons more tightly. libretexts.org Halogen substituents on the phenyl rings can further decrease the nucleophilicity of the triple bond, potentially slowing the rate of electrophilic addition. libretexts.org Common electrophilic additions to alkynes include the addition of hydrogen halides (HX) and halogens (X₂). slideshare.netochemtutor.com The addition of HX to an alkyne typically follows Markovnikov's rule, although the mechanism can be more complex than for alkenes. libretexts.org

Nucleophilic Addition: Nucleophiles can also attack the carbon atoms of the triple bond, particularly when the alkyne is substituted with electron-withdrawing groups. The chlorine atoms on the phenyl rings of this compound have an electron-withdrawing inductive effect, which can increase the electrophilicity of the acetylenic carbons, making them more susceptible to nucleophilic attack. doubtnut.com Nucleophilic addition to alkynes is a key step in many synthetic transformations. libretexts.orgchemistrysteps.com

While specific isomerization processes for this compound are not detailed in the provided search results, isomerization is a known reaction for related compounds, such as dichlorobutenes. google.comgoogle.comresearchgate.net These isomerizations often involve the migration of a double bond and can be catalyzed by various reagents, including metal complexes and solid acids. google.comresearchgate.net For a molecule like this compound, isomerization could potentially involve rearrangement of the triple bond or migration of the chlorine substituents, although such reactions would likely require significant energy input or specific catalytic conditions.

Application of 3,3 Dichlorodiphenylacetylene As a Precursor and Building Block

Synthesis of Complex Organic Architectures

Derivatization into Functionalized Organic Products

Derivatization is a common technique to modify a compound's properties by converting a functional group into a derivative. purdue.edu For alkynes, the Sonogashira coupling is a cornerstone reaction, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically under mild conditions with a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgorganic-chemistry.org This reaction is fundamental in creating more complex, functionalized acetylenic compounds. organic-chemistry.org

Given its internal alkyne structure, 3,3'-Dichlorodiphenylacetylene is not a direct substrate for the standard Sonogashira coupling which requires a terminal alkyne. However, its chloro-substituents could potentially undergo cross-coupling reactions. The reactivity of such chloroarenes in palladium-catalyzed couplings can be challenging and often requires specific catalyst systems. While the Sonogashira reaction is widely applied in synthesizing a vast array of functionalized molecules, wikipedia.org no specific studies detailing the derivatization of the chloro-positions on this compound were identified in the available literature.

General functionalization strategies also include C-H activation, where a C-H bond is cleaved and replaced with a new functional group, often catalyzed by transition metals like rhodium or iron. mdpi.comnih.gov These methods offer powerful routes to modify aromatic rings. mdpi.com Despite the existence of these advanced synthetic tools, their specific application to this compound for creating functionalized products remains undocumented in the searched scientific reports.

Precursors for Advanced Heteroaromatic and Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are vital in medicinal chemistry and materials science. researchgate.net Their synthesis is a major focus of organic chemistry, with numerous strategies developed for their construction. researchgate.netbeilstein-journals.org Cycloaddition reactions, such as [3+2] and [3+3] cycloadditions, are powerful methods for assembling five- and six-membered heterocyclic rings. numberanalytics.commdpi.comvu.nl

Alkynes are valuable precursors in heterocycle synthesis. For instance, the reaction of 1,2-diamines with 1,2-dicarbonyl compounds is a classic method for synthesizing quinoxalines, an important class of nitrogen-containing heterocycles. sphinxsai.comjournalijbcrr.com While the acetylene (B1199291) bond in diphenylacetylene (B1204595) derivatives can be transformed into a 1,2-dicarbonyl moiety, which could then react to form a quinoxaline (B1680401) ring, imist.mamdpi.com there is no specific literature demonstrating this transformation starting from this compound. The synthesis of other heterocycles, like triazoles, often proceeds via "click" chemistry involving terminal alkynes and azides, a pathway not directly applicable to internal alkynes like this compound. nih.gov

Although a wide array of methods exists for synthesizing diverse heterocyclic systems, researchgate.netbeilstein-journals.org dedicated research employing this compound as a starting material for advanced heteroaromatic or heterocyclic structures could not be located.

Development of Chromophores and Fluorophores for Optical Applications

Luminescent materials, including chromophores that absorb light and fluorophores that re-emit it, are crucial for applications ranging from organic light-emitting diodes (OLEDs) to biological imaging. beilstein-journals.orgnih.govmdpi.comresearchgate.netrsc.org The design of these materials often focuses on creating extended π-conjugated systems to tune their optical properties, such as absorption and emission wavelengths. beilstein-journals.orgd-nb.info

Diphenylacetylene and its derivatives can serve as the core structure for luminescent materials. beilstein-journals.org Modifications to the aromatic rings can significantly alter their photoluminescence characteristics. For example, fluorinated diphenylacetylene derivatives have been studied for their potential in creating materials that emit across the visible spectrum, including white light. beilstein-journals.org The development of blue and deep-blue fluorescent materials is an area of active research, with some of the most efficient materials featuring complex, rigid polycyclic structures. nih.gov

While the general class of diphenylacetylenes shows promise for optical applications, beilstein-journals.orgrsc.org specific data on the synthesis of chromophores or fluorophores derived from this compound, or characterization of its inherent optical properties, are absent from the reviewed scientific literature. The synthesis of such materials often involves coupling reactions to build larger conjugated systems, rsc.org a strategy that could theoretically be applied to this compound, but for which no specific examples have been reported.

Polymerization Studies of 3,3 Dichlorodiphenylacetylene

Homopolymerization Pathways and Mechanisms

The homopolymerization of substituted acetylenes can proceed through various mechanisms, largely dependent on the catalyst system employed. For phenylacetylene (B144264) and its derivatives, transition-metal-catalyzed polymerization is the most prominent pathway.

Catalyst Systems:

Rhodium-based Catalysts: Rhodium complexes, often in combination with a cocatalyst, are known to effectively polymerize phenylacetylene derivatives. researchgate.net These systems can proceed via a living polymerization mechanism, which allows for precise control over the polymer's molecular weight and results in a narrow molecular weight distribution (low polydispersity index, PDI). researchgate.net The mechanism typically involves the insertion of the monomer into a metal-acetylide bond.

Molybdenum and Tungsten Catalysts: Metathesis catalysts based on molybdenum and tungsten carbynes are also used for alkyne polymerization, including Ring-Opening Alkyne Metathesis Polymerization (ROAMP). nih.gov

Palladium-catalyzed Polymerization: Palladium complexes are effective in various cross-coupling polymerizations and could potentially be used for the polymerization of halogenated acetylene (B1199291) monomers. bohrium.com

The polymerization of 3,3'-Dichlorodiphenylacetylene would likely yield a polymer with a polyene backbone, where the repeating unit contains the 3-chlorophenyl substituents. The electronic-withdrawing nature of the chlorine atoms could influence the electron density of the acetylene bond, thereby affecting its reactivity towards different catalyst systems.

Copolymerization with Diverse Monomers

Copolymerization, the process of polymerizing two or more different monomers together, is a powerful strategy to tailor the properties of the final material. pressbooks.pub Copolymers can be classified based on the arrangement of the monomer units in the polymer chain as random, alternating, block, or graft copolymers. pressbooks.pub

For this compound, copolymerization could be explored with a variety of comonomers to modify properties such as solubility, thermal stability, and mechanical strength. Potential comonomers could include:

Other substituted acetylenes to create random or block copolymers with tuned electronic properties.

Vinyl monomers like styrene (B11656) or acrylates, though the differing reactivities of the acetylene and vinyl groups would require careful selection of the initiation method.

In supramolecular chemistry, monomers can be designed to interact through non-covalent forces, leading to temperature-responsive copolymer structures. nih.gov

The relative reactivity of the monomers, described by reactivity ratios (r1 and r2), determines the final structure of the copolymer. open.edu For instance, if both growing chain ends prefer to add to the other monomer type (r1 and r2 < 1), an alternating copolymer is favored. open.edu

Synthesis of Poly(phenylacetylene) Derivatives

Poly(phenylacetylene)s (PPAs) are a versatile class of polymers whose properties can be fine-tuned through the synthesis of various derivatives. osti.gov This can be achieved either by polymerizing functionalized monomers or by post-polymerization modification of a parent PPA.

Recent advances have focused on creating well-defined PPA architectures, such as star-shaped polymers. researchgate.net For example, a Rh-based multicomponent catalyst system using a trifunctional initiator can produce three-armed star polymers with precisely controlled molecular weights and very low polydispersity (<1.03). researchgate.net Another strategy involves synthesizing a precursor polymer with protecting groups, such as triisopropylsilane, which can later be removed to unveil a reactive functional group (e.g., an ethynyl (B1212043) group). osti.gov This allows for further reactions to create more complex polymer structures.

These synthetic strategies could be applied to polymers derived from this compound. The chlorine atoms themselves serve as functional handles that could potentially be substituted in post-polymerization modification reactions, further expanding the range of accessible PPA derivatives.

Structural Characterization of Derived Polymeric Materials

A thorough structural characterization is essential to understand the relationship between a polymer's structure and its properties. A combination of spectroscopic and analytical techniques would be employed to characterize polymers derived from this compound.

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed information about the chemical structure, monomer connectivity (head-to-tail vs. head-to-head), and stereochemistry of the polymer chain. mdpi.com |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Used to identify the presence of specific functional groups and to confirm the polymerization of the acetylene monomer by observing the disappearance of the C≡C stretching vibration and the appearance of C=C backbone vibrations. mdpi.com |

| Gel Permeation Chromatography (GPC) | Determines the average molecular weight (Mn and Mw) and the polydispersity index (PDI) of the polymer, giving insight into the control achieved during polymerization. osti.gov |

| Differential Scanning Calorimetry (DSC) | Measures thermal transitions such as the glass transition temperature (Tg) and melting point (Tm), which provide information on the polymer's amorphous or crystalline nature and its thermal stability. mdpi.commdpi.com |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. mdpi.com |

| UV-Visible Spectroscopy | Characterizes the electronic properties of the conjugated polymer backbone, providing information on the effective conjugation length and the energy band gap. nih.gov |

These techniques collectively provide a complete picture of the synthesized polymer's molecular architecture and thermal properties.

Regioselectivity and Stereoselectivity in Polymerization Processes

For unsymmetrical monomers like this compound, controlling the regioselectivity and stereoselectivity of the polymerization is crucial as it dictates the final polymer structure and properties.

Regioselectivity refers to the orientation of the monomer units as they add to the growing polymer chain. For a substituted diphenylacetylene (B1204595), this would involve controlling the relative positions of the two different phenyl rings (one with the chlorine at the 3-position and the other at the 3'-position) along the backbone. Achieving high regioselectivity, such as a purely head-to-tail arrangement, is important for creating highly ordered materials. nankai.edu.cn The choice of catalyst and reaction conditions plays a pivotal role in controlling this aspect. nih.gov

Stereoselectivity concerns the spatial arrangement (configuration) of the polymer chain. The polymerization of substituted acetylenes results in a polyene backbone with C=C double bonds. These double bonds can have either a cis or trans configuration. The resulting polymer chain can then adopt different conformations, such as a helical cis-transoidal structure. pku.edu.cn Rhodium-based catalysts, for instance, are known to produce highly stereoregular cis-transoidal poly(phenylacetylene)s. researchgate.net The specific stereochemistry can have a profound impact on how the polymer chains pack in the solid state, influencing their macroscopic properties.

Controlling both regioselectivity and stereoselectivity is a key challenge and a primary goal in the synthesis of functional conjugated polymers. bohrium.comnih.gov

Organometallic Chemistry of 3,3 Dichlorodiphenylacetylene

Coordination Chemistry with Transition Metals (e.g., Palladium, Platinum)

The coordination of acetylenic ligands to transition metals like palladium and platinum is a well-established area of organometallic chemistry. researchgate.net The alkyne can bond to the metal center in a side-on fashion (η²-coordination), acting as a two-electron donor. This interaction involves the donation of electrons from the alkyne's π-orbitals to vacant d-orbitals of the metal and back-donation from filled metal d-orbitals to the alkyne's π*-antibonding orbitals.

Palladium Complexes: The reaction of substituted diphenylacetylenes with palladium compounds can lead to various complex structures. For instance, research on bis(p-chlorophenyl)acetylene, a structural isomer of 3,3'-dichlorodiphenylacetylene, shows that its reaction with bis(benzonitrile)palladium chloride yields not only the trimerized benzene (B151609) derivative but also a novel tetrakis(p-chlorophenyl)cyclobutadiene palladium complex. cdnsciencepub.com This suggests that this compound could undergo similar cyclooligomerization reactions at a palladium center, leading to palladacyclopentadiene or cyclobutadiene (B73232) complexes. Dinuclear palladium(I) complexes have also been shown to react with arylacetylenes to form organopalladium complexes. psu.edu The coordination of the acetylenic ligand is a key step in many palladium-catalyzed reactions, including cross-coupling and hydrogenation processes. scispace.comresearchgate.netclockss.org

Platinum Complexes: Platinum complexes with diphenylacetylene (B1204595) and its derivatives have been extensively studied. acs.orgrsc.org Platinum(0) complexes, such as those with phosphine (B1218219) ligands, readily react with substituted phenylacetylenes. cdnsciencepub.com Studies on the exchange of arylacetylene ligands in bis(triphenylphosphine)acetylene-platinum(0) complexes revealed that the presence of electron-withdrawing groups on the acetylene (B1199291) ligand, such as the chloro groups in this compound, stabilizes the resulting complex. cdnsciencepub.com The thermal reaction of η²-diphenylacetylene platinum complexes can lead to the formation of platinacyclopentadiene compounds. acs.org The synthesis of various organoplatinum compounds containing alkynyl groups is well-documented, often starting from precursors like [PtCl₂(PhCN)₂] or other Pt(II) species. mdpi.comthieme-connect.denih.govmsu.edufrontiersin.org The stability and reactivity of these complexes are influenced by the electronic nature of the substituents on the acetylene.

The table below summarizes the types of complexes that can be anticipated from the reaction of dichlorodiphenylacetylene isomers with palladium and platinum, based on studies of analogous compounds.

| Metal | Reactant | Potential Products | Reference |

| Palladium | bis(p-chlorophenyl)acetylene | Tetrakis(p-chlorophenyl)cyclobutadiene palladium complex | cdnsciencepub.com |

| Platinum | Substituted Phenylacetylenes | Stable bis(triphenylphosphine)acetylene-platinum(0) complexes | cdnsciencepub.com |

| Platinum | Diphenylacetylene | Platinacyclopentadiene compounds | acs.org |

Ligand Design and Complexation Strategies

The rigid backbone and modifiable electronic properties of diphenylacetylene derivatives make them attractive scaffolds for ligand design. cdnsciencepub.com The introduction of coordinating groups onto the phenyl rings of this compound could create novel polydentate or pincer-type ligands for transition metal catalysis.

Strategies for designing ligands based on acetylenic backbones often involve the synthesis of molecules with specific donor atoms positioned to chelate a metal center. For example, linear and branched pincer ligands with diphenylacetylene cores and phosphine donor groups have been successfully synthesized and complexed with palladium. scispace.com These complexes demonstrate the feasibility of using the diphenylacetylene unit as a structural linker between coordinating arms.

Furthermore, the alkyne unit itself can be part of a larger, conjugated ligand system designed to tune the electronic and photophysical properties of the resulting metal complex. mdpi.comnih.gov In such cases, the diphenylacetylene moiety is not just a structural element but an active participant in the electronic structure of the complex. The synthesis of platinum(II) alkynyl complexes with donor-acceptor functionalities illustrates this approach, where the electronic properties are systematically varied. nih.gov

The development of ligands from this compound would likely follow established synthetic routes, such as functionalizing the phenyl rings prior to or after the formation of the acetylene bond, followed by complexation with a suitable metal precursor like PdCl₂(MeCN)₂ or K₂[PtCl₄]. scispace.commsu.edu

Role in Homogeneous and Heterogeneous Catalysis

While specific catalytic applications of this compound are not widely reported, the behavior of related compounds suggests potential roles in both homogeneous and heterogeneous catalysis. researchgate.netwikipedia.org

Homogeneous Catalysis: Palladium and platinum complexes are workhorses in homogeneous catalysis. uobabylon.edu.iq Organometallic complexes derived from this compound could potentially serve as catalysts or pre-catalysts. For example, palladium pincer complexes with diphenylacetylene backbones have shown catalytic activity in the Heck reaction and Michael addition. scispace.com The electronic influence of the chloro-substituents could modulate the catalytic activity of such complexes. Diphenylacetylenes can also act as substrates in catalytic reactions. For instance, they can be catalytically reduced to the corresponding alkenes or alkanes using palladium catalysts, such as Pd/C, often with high selectivity. researchgate.net The polymerization of substituted phenylacetylenes using transition metal catalysts, including those based on palladium and rhodium, is another area of active research, producing materials with interesting properties. mdpi.com

Heterogeneous Catalysis: In heterogeneous catalysis, reactions occur at the surface of a solid catalyst. wikipedia.org this compound could potentially be used as a precursor for creating novel heterogeneous catalysts. For example, it could be incorporated into metal-organic frameworks (MOFs) or polymers which are then used as catalytic materials. cdnsciencepub.com The compound itself, or its simple derivatives, might also be used in surface chemistry studies to understand the adsorption and reaction of chlorinated aromatic acetylenes on metal surfaces, which is relevant to various industrial processes. wikipedia.org One report notes that the related isomer, 4,4'-dichlorodiphenylacetylene, can be used as an organic catalyst. cymitquimica.com

Synthesis and Characterization of Organometallic Derivatives

The synthesis of organometallic derivatives of this compound would likely employ established methods for creating metal-carbon bonds. libretexts.org

Synthetic Methods:

Oxidative Addition: Reaction of a low-valent metal complex (e.g., Pd(0) or Pt(0)) with a derivative of this compound containing a suitable leaving group. clockss.orgwikipedia.org

Metathesis: Reaction of a metal halide (e.g., a palladium(II) or platinum(II) chloride) with an organolithium or Grignard reagent derived from this compound. libretexts.org

Ligand Substitution: Displacement of a labile ligand (like acetonitrile (B52724) or cyclooctadiene) from a metal complex by this compound. cdnsciencepub.comthieme-connect.de

For example, a platinum(0) complex could be synthesized by reacting [Pt(PPh₃)₄] with this compound. A plausible synthesis for a palladium cyclobutadiene complex would involve reacting bis(benzonitrile)palladium chloride with this compound, analogous to the synthesis with the p,p'-dichloro isomer. cdnsciencepub.com

Characterization Techniques: The characterization of new organometallic derivatives is crucial to determine their structure, bonding, and purity. A combination of spectroscopic and analytical methods is typically employed. acs.orgrasayanjournal.co.in

| Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR provide information about the organic framework of the ligand, with shifts indicating successful coordination to the metal. ³¹P NMR is essential for complexes with phosphine ligands. clockss.orgmdpi.com |

| Infrared (IR) Spectroscopy | The C≡C stretching frequency in the IR spectrum shifts upon coordination to a metal center, typically to a lower wavenumber, providing evidence of the metal-alkyne interaction. mdpi.com |

| Mass Spectrometry (MS) | Provides the molecular weight of the complex, confirming its composition. rasayanjournal.co.in |

| X-ray Crystallography | Offers unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and overall geometry of the complex. cdnsciencepub.comclockss.org |

| Elemental Analysis | Confirms the empirical formula and purity of the synthesized compound. rasayanjournal.co.in |

These techniques would be essential for confirming the synthesis and elucidating the precise structure of any new organometallic complexes derived from this compound.

Structural Characterization and Spectroscopic Analysis of 3,3 Dichlorodiphenylacetylene and Its Derivatives

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone for determining molecular structures. nih.gov Different regions of the electromagnetic spectrum probe distinct molecular properties, offering complementary pieces of information to assemble a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, DEPT, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of a diphenylacetylene (B1204595) derivative, the aromatic protons typically appear in a specific region of the spectrum. chegg.com For 3,3'-dichlorodiphenylacetylene, the chlorine atoms, being electron-withdrawing, will influence the chemical shifts of the nearby protons, causing them to appear at different frequencies compared to unsubstituted diphenylacetylene. The protons on the chlorinated phenyl rings will exhibit complex splitting patterns due to coupling with each other. The integration of the signals corresponds to the number of protons in a given environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The acetylenic carbons of the C≡C triple bond have characteristic chemical shifts. The presence of chlorine atoms will also deshield the carbon atoms they are attached to, shifting their signals downfield.

DEPT and 2D NMR : Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity between protons and carbons, confirming the substitution pattern of the chlorinated phenyl rings.

| NMR Data for Diphenylacetylene Derivatives | |

| Technique | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) |

| ¹H NMR (Diphenylacetylene in CDCl₃) | Aromatic Protons: 7.22-7.51 |

| ¹³C NMR (Diphenylacetylene) | Aromatic Carbons: ~128-132, Acetylenic Carbons: ~89 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. ksu.edu.saedinst.com These vibrations are specific to the types of bonds and functional groups present.

IR Spectroscopy : In the IR spectrum of this compound, characteristic absorption bands would be expected. The C≡C triple bond stretch typically appears as a weak to medium intensity band in the region of 2100-2260 cm⁻¹. The C-Cl stretching vibrations will be observed in the fingerprint region, typically between 800 and 600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings will appear in the 1400-1600 cm⁻¹ region. apacwomen.ac.in

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. ksu.edu.saedinst.com Therefore, the symmetric stretching vibration of the C≡C bond in this compound, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum. This makes Raman spectroscopy a valuable tool for confirming the presence of the acetylene (B1199291) linkage.

| Vibrational Frequencies for Related Compounds | |

| Functional Group | Typical Wavenumber (cm⁻¹) |

| C≡C Stretch | 2100 - 2260 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

Note: This table provides general ranges for the expected vibrational frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of ultraviolet and visible light. uzh.chelte.hu This technique is particularly useful for characterizing conjugated systems.

The diphenylacetylene core of this compound represents an extended π-conjugated system. This conjugation leads to the absorption of UV light, promoting electrons from lower energy bonding or non-bonding molecular orbitals to higher energy anti-bonding orbitals (e.g., π → π* transitions). elte.hu The presence of the chlorine atoms as substituents on the phenyl rings can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima compared to the parent diphenylacetylene molecule, depending on the interplay of electronic effects. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's electronic structure. libretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. uni-saarland.de

Upon ionization in the mass spectrometer, this compound will form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the spectrum will show a molecular ion cluster with peaks at M, M+2, and M+4, with relative intensities reflecting the statistical probability of the different isotope combinations. researchgate.net

Fragmentation of the molecular ion provides further structural clues. Common fragmentation pathways for aromatic compounds include the loss of substituents and the cleavage of the carbon skeleton. arizona.edumiamioh.edu The analysis of these fragment ions helps to confirm the presence of the chloro-substituted phenyl rings and the diphenylacetylene core.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about molecular structure in solution or the gas phase, X-ray crystallography offers a definitive picture of the molecule's three-dimensional arrangement in the solid state. nih.govnih.gov

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates of a molecule. mdpi.comnih.gov This technique involves irradiating a single, well-ordered crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed.

For this compound, a successful SC-XRD analysis would provide:

Precise bond lengths and angles : This includes the lengths of the C-C single bonds, C=C double bonds within the aromatic rings, the C≡C triple bond, and the C-Cl bonds.

Torsional angles : These angles describe the rotational orientation of the two chloro-substituted phenyl rings with respect to each other around the acetylene linker.

Intermolecular interactions : The analysis reveals how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as π-π stacking or halogen bonding, which can influence the material's bulk properties. mdpi.com

This detailed structural information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material.

Powder X-ray Diffraction (PXRD) for Bulk Material Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique that is indispensable for the characterization of crystalline materials. wikipedia.orgrcsb.org It provides a fingerprint of the crystalline phases present in a bulk sample, offering insights into phase purity, crystal structure, and the degree of crystallinity. wikipedia.orgrcsb.org In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam. As the sample is rotated, the X-rays are diffracted by the crystallographic planes of the material, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ). rcsb.org The resulting diffractogram, a plot of intensity versus 2θ, is characteristic of the crystalline lattice of the substance. rcsb.org

For a novel or uncharacterized compound such as this compound, PXRD would be a primary tool for initial structural assessment. The analysis of a synthesized batch would confirm whether the material is crystalline or amorphous. An amorphous solid would produce a broad, featureless halo, whereas a crystalline sample would exhibit a series of sharp diffraction peaks. rcsb.org

The positions and relative intensities of these peaks are dictated by the crystal lattice parameters (the dimensions of the unit cell) and the arrangement of atoms within the unit cell. wikipedia.org While a definitive crystal structure determination from PXRD data alone can be challenging for complex organic molecules, it is an excellent method for comparison and identification. For instance, an experimentally obtained PXRD pattern can be compared to a theoretical pattern simulated from single-crystal X-ray diffraction (SCXRD) data to confirm the bulk purity of a sample. nih.gov Any significant peaks in the experimental pattern that are not present in the simulated pattern would indicate the presence of impurities or a different crystalline phase.

A simulated PXRD pattern can be generated if the single-crystal structure is known. This involves using the crystallographic information file (CIF) to calculate the expected 2θ angles and intensities of the diffraction peaks. The table below illustrates the type of data that would be obtained from a PXRD analysis, showing hypothetical peak positions and intensities for a crystalline form of this compound.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.5 | 8.42 | 45 |

| 15.2 | 5.82 | 100 |

| 18.8 | 4.72 | 65 |

| 21.1 | 4.21 | 80 |

| 25.6 | 3.48 | 50 |

| 28.9 | 3.09 | 30 |

This table presents hypothetical data for illustrative purposes.

Crystallographic Analysis of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystalline form. nih.gov These different crystalline arrangements, or polymorphs, of the same chemical entity can exhibit distinct physical and chemical properties, including melting point, solubility, stability, and spectroscopic characteristics. The study of polymorphism is of critical importance in fields such as pharmaceuticals and materials science. For halogenated organic compounds, the nature and directionality of halogen bonding can play a significant role in directing crystal packing and promoting polymorphism. cncb.ac.cn

For this compound, the potential for polymorphism is significant. The molecule possesses rotational freedom around the single bonds connecting the phenyl rings to the acetylene linker, which could lead to different molecular conformations. These conformational differences, coupled with various possible intermolecular interactions (such as π-π stacking and C-H···Cl or Cl···Cl contacts), could give rise to multiple stable crystal packing arrangements.

The identification and characterization of polymorphs typically involve a combination of techniques. Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the crystal structure of each polymorph, providing precise information about bond lengths, bond angles, and the three-dimensional arrangement of molecules. nih.govmdpi.com However, obtaining single crystals of all polymorphic forms can be challenging.

Powder X-ray diffraction is a crucial tool in polymorphic screening and characterization. rcsb.org Each polymorph will have a unique crystal lattice and will therefore produce a distinct PXRD pattern. By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), it is possible to induce the formation of different polymorphs, which can then be identified by their unique PXRD patterns.

While no specific studies on the polymorphism of this compound have been found in the surveyed literature, studies on other halogenated aromatic compounds have demonstrated the prevalence of polymorphism. For example, different polymorphs can arise from variations in the planarity of the molecule or the nature of the intermolecular halogen interactions.

In the event that different polymorphs of this compound were to be discovered, their crystallographic data would be presented in a format similar to the table below, which outlines the kind of information that would be determined from SCXRD analysis of two hypothetical polymorphs.

| Parameter | Polymorph I | Polymorph II |

|---|---|---|

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 10.25 | 12.80 |

| b (Å) | 8.50 | 9.95 |

| c (Å) | 14.60 | 11.20 |

| α (°) | 90 | 90 |

| β (°) | 95.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1265.8 | 1428.5 |

| Z | 4 | 8 |

| Calculated Density (g/cm³) | 1.45 | 1.42 |

This table presents hypothetical crystallographic data for two polymorphs of this compound for illustrative purposes.

The differences in the unit cell parameters and space groups would unequivocally confirm the existence of two distinct crystalline forms. Further analysis of the crystal structures would reveal the specific differences in molecular conformation and intermolecular interactions that give rise to the observed polymorphism.

Theoretical and Computational Chemistry Studies of 3,3 Dichlorodiphenylacetylene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of 3,3'-Dichlorodiphenylacetylene. rsc.orgunipd.it These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov

DFT has become a widely used tool for studying the electronic properties of molecules due to its balance of accuracy and computational cost. aps.orgdigitellinc.com For aromatic compounds, DFT calculations can provide valuable information about the molecular orbitals, electron density, and electrostatic potential, which are crucial for predicting reactivity. nih.gov The choice of functional and basis set is critical for obtaining reliable results. For instance, hybrid functionals like B3LYP are often employed for organic molecules. nih.govplos.org

Ab initio methods, while computationally more demanding, can offer higher accuracy. aps.org Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation. For complex molecules, a multi-reference approach like the multireference configuration interaction (MRCI) model might be necessary to accurately describe the electronic states, especially for excited states. mdpi.comrug.nl

The electronic structure of this compound is characterized by the delocalized π-system of the two phenyl rings and the acetylene (B1199291) linker. The chlorine substituents act as electron-withdrawing groups, influencing the electron density distribution across the molecule. Quantum chemical calculations can precisely map these effects.

Table 1: Representative Theoretical Methods for Electronic Structure Calculation

| Method Type | Specific Method | Key Features |

|---|---|---|

| Density Functional Theory (DFT) | B3LYP, PBE0, M06-2X | Balances accuracy and computational cost; good for ground-state properties. plos.orgnih.govresearchgate.net |

| Ab Initio | Hartree-Fock (HF), MP2, Coupled Cluster (CCSD) | Based on first principles; can be systematically improved for higher accuracy. nih.gov |

| Semi-empirical | AM1, PM3 | Faster than DFT and ab initio; useful for very large systems but generally less accurate. ethz.ch |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. sharif.edunih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. rsc.org

The activation energy, which determines the reaction rate, can be calculated as the energy difference between the reactants and the transition state. nih.gov DFT methods are frequently used to locate transition state geometries and calculate their energies. rsc.org For complex reactions, it may be necessary to explore multiple possible pathways to determine the most favorable one. sharif.edu

For example, in a potential addition reaction to the acetylene bond of this compound, computational modeling could predict whether the reaction proceeds via a stepwise or concerted mechanism. It could also shed light on the regioselectivity and stereoselectivity of the reaction, which are influenced by the electronic and steric effects of the chloro-substituents.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are typically performed on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. researchgate.netlabxing.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of different molecular conformations and intermolecular interactions. researchgate.net

For a molecule like this compound, a key conformational feature is the rotation around the single bonds connecting the phenyl rings to the acetylene linker. The relative orientation of the two phenyl rings (the dihedral angle) will fluctuate due to thermal energy. MD simulations can map the potential energy surface as a function of this dihedral angle, identifying the most stable conformations. wikipedia.orgpressbooks.pub The lowest energy conformation for biaryls is often non-planar, representing a compromise between stabilizing π-conjugation (favoring planarity) and destabilizing steric interactions between the ortho substituents. imperial.ac.uk

MD simulations can also be used to study how molecules of this compound interact with each other in the condensed phase. arxiv.org This is crucial for understanding crystal packing, solvation, and other bulk properties. The choice of force field is a critical parameter in MD simulations, as it defines the potential energy of the system. frontiersin.org

Table 2: Key Conformational Descriptors

| Term | Description |

|---|---|

| Dihedral Angle | The angle between two intersecting planes, in this case, defined by the two phenyl rings. |

| Staggered Conformation | A low-energy conformation where the bonds on adjacent atoms are as far apart as possible. pressbooks.pubucalgary.ca |

| Eclipsed Conformation | A high-energy conformation where the bonds on adjacent atoms are aligned. ucalgary.ca |

| Gauche | A specific staggered conformation where two substituents are 60° apart. wikipedia.orgucalgary.ca |

| Anti | A specific staggered conformation where two substituents are 180° apart. wikipedia.orgucalgary.ca |

Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation. plos.orgnih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts (¹H and ¹³C). plos.org

Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and normal modes of the molecule. researchgate.net These can be directly compared to experimental IR and Raman spectra. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental values.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for calculating the energies of electronic excitations, which correspond to the absorption bands observed in UV-Vis spectra. plos.org This allows for the assignment of electronic transitions, such as π → π* transitions, which are characteristic of conjugated systems.

Table 3: Computational Methods for Spectroscopic Property Prediction

| Spectroscopy | Computational Method | Predicted Property |

|---|---|---|

| NMR | GIAO-DFT | Chemical Shifts (δ) |

| IR/Raman | DFT Frequency Calculation | Vibrational Frequencies (cm⁻¹) |

Structure-Reactivity and Structure-Property Relationships

A major goal of computational chemistry is to establish clear relationships between the structure of a molecule and its reactivity and properties. nih.govnih.govrsc.org For this compound, computational studies can help to understand how the presence and position of the chlorine atoms influence its chemical behavior.

For instance, by calculating various electronic descriptors, such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential, one can rationalize the molecule's reactivity towards electrophiles and nucleophiles. unipd.it A lower LUMO energy, for example, would suggest a greater susceptibility to nucleophilic attack.

Structure-property relationships can also be explored. For example, computational models can investigate how changes in the dihedral angle between the phenyl rings affect the molecule's electronic properties, such as its polarizability or hyperpolarizability, which are relevant for materials science applications. The relationship between molecular structure and bulk properties, like crystal packing efficiency, can also be investigated through a combination of quantum chemical calculations and MD simulations. nih.gov These studies are crucial for the rational design of new molecules with tailored properties. rsc.orguchicago.edu

Advanced Research Directions and Future Perspectives

Exploration of Novel Catalytic Applications

No studies have been identified where 3,3'-Dichlorodiphenylacetylene is utilized either as a catalyst itself or as a ligand in transition metal complexes for catalytic processes. The scientific literature is rich with examples of palladium, nickel, and copper complexes with various phosphine (B1218219), amine, and N-heterocyclic carbene ligands used in cross-coupling and other organic transformations. nih.govmdpi.comcnr.itmdpi.com However, none of these studies employ this compound or its derivatives as a coordinating ligand. The potential for the alkyne moiety and the chlorinated phenyl rings to act as a ligand system has not been investigated.

Development of Sustainable Synthesis Routes and Green Chemistry Initiatives

While general methodologies for the eco-friendly synthesis of various organic compounds, including heterocyclic structures and the use of ionic liquids as recyclable solvents, are well-documented, these principles have not been specifically applied to the synthesis of this compound in any published work. researchgate.net Standard synthetic routes to diarylacetylenes, such as the Sonogashira coupling, exist, but research focused on optimizing these methods for this compound under green chemistry principles (e.g., using safer solvents, reducing energy consumption, or employing catalytic systems with low environmental impact) is not available.

Q & A

Q. What role does this compound play in theoretical models of π-conjugated systems, and how can this inform material design?

- Methodological Answer : The compound’s rigid, planar structure makes it a model for studying charge transport in conjugated polymers. Use tight-binding models or DFT+U to simulate bandgap modulation. Experimental validation via UV-vis-NIR spectroscopy and Hall effect measurements correlates electronic properties with structural features. These insights guide the design of organic semiconductors with tailored optoelectronic characteristics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.